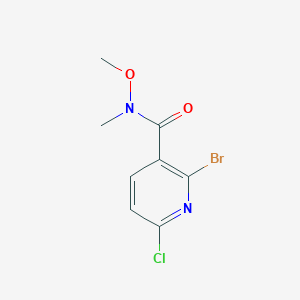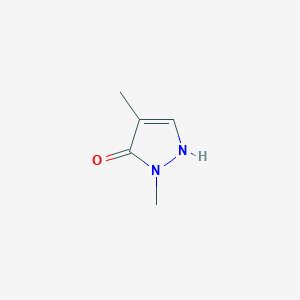![molecular formula C8H5Cl2N3O2 B13122649 Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 3 and 7, and a methyl ester group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . One common method includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphoryl chloride (POCl3) and N,N-dimethylaniline under reflux conditions . The reaction mixture is then poured into ice water, and the product is extracted using ethyl acetate, followed by drying over anhydrous sodium sulfate and evaporation of the solvent to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 7 are susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include derivatives with various functional groups replacing the chlorine atoms. The specific products depend on the nucleophiles used in the reactions.
Scientific Research Applications
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential neuroprotective and anti-neuroinflammatory agents.
Materials Science: It is used in the development of fluorescent molecules for studying intracellular processes and chemosensors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group at position 5
Properties
Molecular Formula |
C8H5Cl2N3O2 |
|---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-8(14)5-2-6(10)13-7(12-5)4(9)3-11-13/h2-3H,1H3 |
InChI Key |
FUOHUIBPRYYXMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=NN2C(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)

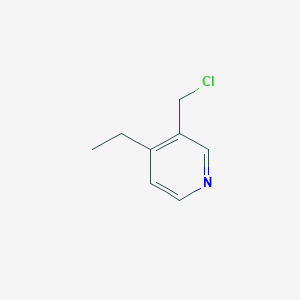
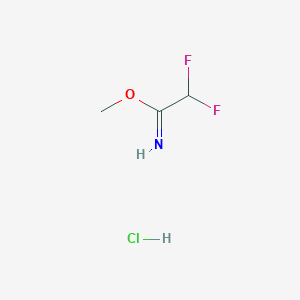
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)
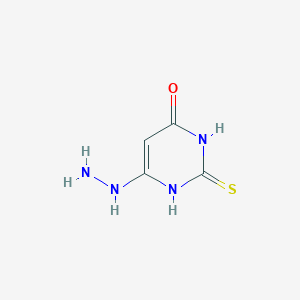
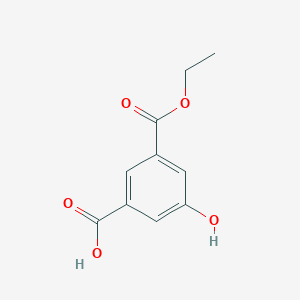
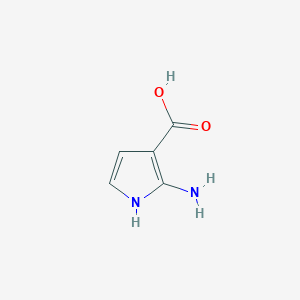
![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)
